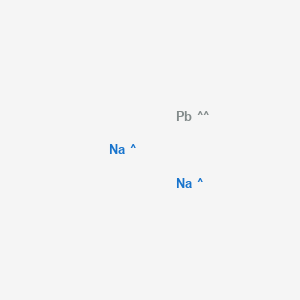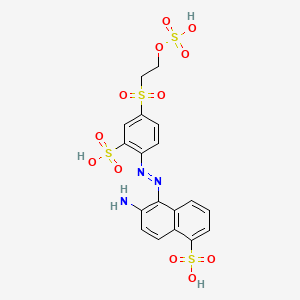
Piperidine, 1-(bromochloroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(bromochloroacetyl)- is a derivative of piperidine, a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. Piperidine itself is a colorless liquid with a characteristic amine odor and is widely used in organic synthesis and pharmaceuticals
Métodos De Preparación
The synthesis of Piperidine, 1-(bromochloroacetyl)- typically involves the reaction of piperidine with bromochloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
-
Reaction with Bromochloroacetyl Chloride: : Piperidine reacts with bromochloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. [ \text{C₅H₁₁N} + \text{BrClCOCl} \rightarrow \text{C₅H₁₀NCOCH₂BrCl} ]
-
Industrial Production: : On an industrial scale, the production of Piperidine, 1-(bromochloroacetyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Piperidine, 1-(bromochloroacetyl)- undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the halogen atoms, leading to the formation of substituted derivatives. [ \text{C₅H₁₀NCOCH₂BrCl} + \text{Nu}^- \rightarrow \text{C₅H₁₀NCOCH₂Nu} + \text{Br}^- + \text{Cl}^- ]
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with agents like potassium permanganate can lead to the formation of carboxylic acids, while reduction with hydrogen gas in the presence of a catalyst can yield amines .
-
Hydrolysis: : In the presence of water or aqueous bases, Piperidine, 1-(bromochloroacetyl)- can hydrolyze to form piperidine and bromochloroacetic acid. [ \text{C₅H₁₀NCOCH₂BrCl} + \text{H₂O} \rightarrow \text{C₅H₁₁N} + \text{BrClCOOH} ]
Aplicaciones Científicas De Investigación
Piperidine, 1-(bromochloroacetyl)- has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
-
Biology: : The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and modifying biological molecules .
-
Medicine: : Research into the pharmacological properties of Piperidine, 1-(bromochloroacetyl)- has shown potential in developing new therapeutic agents. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities .
-
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(bromochloroacetyl)- involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the bromochloroacetyl group, which is highly electrophilic. The compound can interact with amino acids in proteins, leading to the modification of enzyme activity and protein function .
Comparación Con Compuestos Similares
Piperidine, 1-(bromochloroacetyl)- can be compared with other similar compounds, such as:
-
Piperidine: : The parent compound, piperidine, is less reactive and lacks the electrophilic bromochloroacetyl group. It is primarily used as a solvent and a precursor in organic synthesis .
-
Piperidine, 1-(chloroacetyl)-: : This compound is similar but lacks the bromine atom. It is less reactive than Piperidine, 1-(bromochloroacetyl)- and is used in different synthetic applications .
-
Piperidine, 1-(bromoacetyl)-: : This compound contains a bromine atom but lacks the chlorine atom. It has different reactivity and is used in various chemical transformations .
The unique combination of bromine and chlorine atoms in Piperidine, 1-(bromochloroacetyl)- makes it particularly versatile and reactive, distinguishing it from other similar compounds.
Propiedades
Número CAS |
52988-55-3 |
|---|---|
Fórmula molecular |
C7H11BrClNO |
Peso molecular |
240.52 g/mol |
Nombre IUPAC |
2-bromo-2-chloro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11BrClNO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
Clave InChI |
KAZUPMKZOVNGIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)






![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
